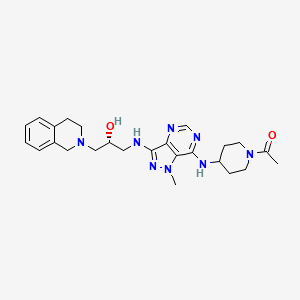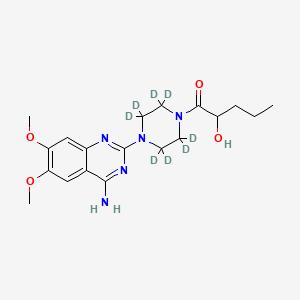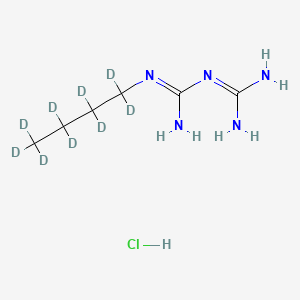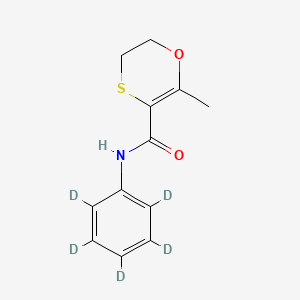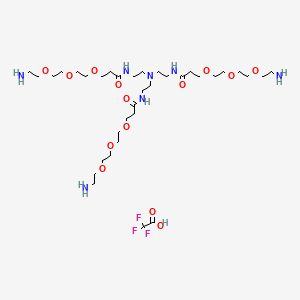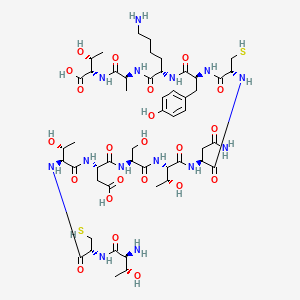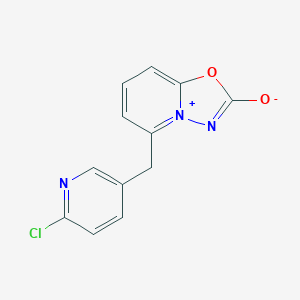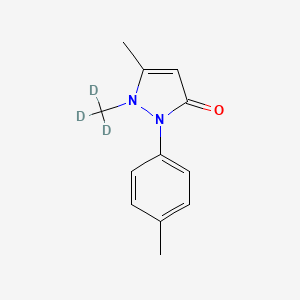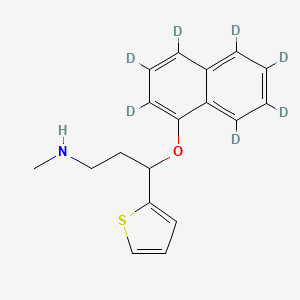
Duloxetine-naphthyl-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The deuterium atoms in (±)-Duloxetine-d7 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Duloxetine-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene ring system, introduction of the deuterium atoms, and coupling with the appropriate amine.
Formation of the Naphthalene Ring System: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis.
Coupling with Amine: The final step involves coupling the deuterated naphthalene derivative with an amine under conditions such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of (±)-Duloxetine-d7 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment for handling deuterium gas and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Duloxetine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-Duloxetine-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of duloxetine.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of deuterated SNRIs.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
Wirkmechanismus
The mechanism of action of (±)-Duloxetine-d7 is similar to that of duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms may also influence the compound’s interaction with metabolic enzymes, potentially leading to a longer duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Duloxetine: The non-deuterated form, widely used as an SNRI.
Venlafaxine: Another SNRI with a similar mechanism of action.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic effects.
Uniqueness
(±)-Duloxetine-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This can result in a longer duration of action and potentially fewer side effects compared to non-deuterated duloxetine.
Eigenschaften
Molekularformel |
C18H19NOS |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/i2D,3D,4D,6D,7D,8D,9D |
InChI-Schlüssel |
ZEUITGRIYCTCEM-GHYOIDBVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






